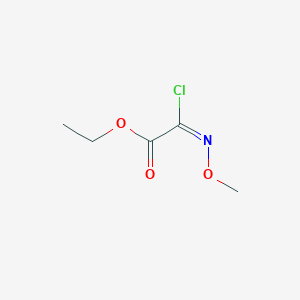

Ethyl 2-chloro-2-methoxyiminoacetate

Description

Properties

IUPAC Name |

ethyl (2E)-2-chloro-2-methoxyiminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO3/c1-3-10-5(8)4(6)7-9-2/h3H2,1-2H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOOCWLSUCLFBU-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\OC)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis

1.1 Intermediate in Organic Chemistry

Ethyl 2-chloro-2-methoxyiminoacetate serves as a crucial intermediate in the synthesis of various organic compounds. Its unique functional groups allow for diverse chemical transformations, making it valuable in creating pharmaceuticals and agrochemicals.

1.2 Synthetic Routes

The typical synthesis involves the reaction of ethyl chloroacetate with methoxyamine under basic conditions. This process can be optimized for higher yields using continuous flow reactors in industrial settings.

| Reaction Type | Example Products | Conditions |

|---|---|---|

| Substitution | Amines, thiols | Polar solvents |

| Oxidation | Oximes, nitriles | Hydrogen peroxide |

| Reduction | Amines, hydroxylamines | Lithium aluminum hydride |

Biological Applications

2.1 Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Studies have shown its effectiveness against various pathogens, suggesting its application as a lead compound in developing new antibiotics .

2.2 Precursor for Drug Synthesis

This compound is being investigated as a precursor for synthesizing drugs targeting specific biological pathways. For instance, it is being explored for its role in synthesizing chiral amino acids that can act as agonists at certain receptors .

Agricultural Applications

3.1 Pesticide Development

this compound is utilized in the formulation of pesticides due to its ability to inhibit specific enzymes in pests. This compound's structural properties enable it to function effectively against various agricultural pests, thereby enhancing crop protection strategies .

Case Studies

4.1 Synthesis of Fungicides

A notable case study involved the synthesis of a series of methoxyimino compounds that demonstrated fungicidal activity. This compound was a key intermediate in these reactions, leading to the development of new fungicides with improved efficacy against resistant strains of fungi .

4.2 Structure-Activity Relationship (SAR) Studies

SAR studies conducted on derivatives of this compound revealed insights into how structural modifications affect biological activity. This research has guided the design of more potent compounds with specific target profiles .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The key differentiating feature of Ethyl 2-chloro-2-methoxyiminoacetate lies in its methoxyimino group, which distinguishes it from analogues with hydroxyimino, methylimino, or ethoxyimino substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Reactivity and Stability

- This compound: The methoxyimino group enhances stability compared to hydroxyimino analogues by reducing tautomerization. The chloro group increases electrophilicity at the α-carbon, making it reactive toward nucleophiles like amines or thiols .

- Ethyl 2-chloro-2-(hydroxyimino)acetate: The hydroxyimino group allows tautomerization between oxime and nitroso forms, which can complicate reaction pathways. It is incompatible with strong acids/bases and oxidizing agents .

- Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate: Incorporates an aminothiazole ring, enabling use in cephalosporin antibiotic synthesis. The methoxyimino group stabilizes the β-lactam ring .

Physicochemical Properties

- Solubility: Methoxyimino derivatives generally exhibit lower water solubility compared to hydroxyimino analogues due to increased hydrophobicity from the OCH₃ group.

- Thermal Stability: The methoxyimino group provides better thermal stability than hydroxyimino substituents, which may degrade under heat .

Preparation Methods

Sulfuryl Chloride Mediated Chlorination (Patent CN105061210A)

- Raw material : Ethyl acetoacetate.

- Chlorinating agent : Sulfuryl chloride (SO2Cl2).

- Procedure :

- Ethyl acetoacetate is cooled to between -5°C and 10°C in a reactor.

- Sulfuryl chloride is added dropwise under controlled temperature to avoid side reactions.

- After addition, the mixture is slowly warmed to 20-25°C and reacted for about 4 hours.

- Residual acidic gases (HCl, SO2) are removed by vacuum and absorbed in a caustic soda solution.

- The crude product is purified by vacuum distillation.

- Advantages :

- No additional solvents are used, reducing cost and environmental burden.

- Acidic gases are efficiently absorbed, minimizing pollution.

- Mild reaction conditions reduce energy consumption.

- High purity (>99% by GC) and good molar yields (74-83%) are achieved.

- Notes :

- Molar ratio of ethyl acetoacetate to sulfuryl chloride is typically 1:1 to 1:1.1.

- The process is suitable for industrial scale-up due to its green chemistry aspects and efficiency.

Alternative Chlorination Using Sulfuryl Chloride on Methyl Acetoacetate (Patent CN104447329A)

- Similar chlorination steps are applied to methyl acetoacetate.

- Reaction temperature is maintained at 80-100°C under reduced pressure during sulfuryl chloride addition.

- Post-chlorination, oxidation with hydrogen peroxide removes sulfur dioxide byproducts.

- Hydrochloric acid is distilled off before final rectification to obtain 2-chloroacetyl acetacetic ester.

- This method involves more complex steps and higher temperatures, potentially generating more by-products and requiring additional purification.

| Parameter | CN105061210A (Ethyl Acetoacetate) | CN104447329A (Methyl Acetoacetate) |

|---|---|---|

| Starting material | Ethyl acetoacetate | Methyl acetoacetate |

| Chlorinating agent | Sulfuryl chloride | Sulfuryl chloride |

| Temperature during addition | -5 to 10°C | 80-100°C |

| Reaction time | 4 hours | 2 hours + 2 hours incubation |

| Post-treatment | Vacuum distillation, gas absorption | Oxidation with H2O2, acid distillation |

| Yield | 74-83% | Not explicitly stated |

| Purity (GC) | >99% | Not explicitly stated |

| Environmental considerations | Acidic gases absorbed in caustic soda | Sulfur dioxide oxidation to sulfuric acid |

Oximation Step: Introduction of Methoxyimino Group

While the patents primarily focus on the chlorination step to yield ethyl 2-chloroacetoacetate, the subsequent conversion to this compound involves reaction with methoxyamine or its hydrochloride salt under controlled conditions.

- Typical procedure :

- Ethyl 2-chloroacetoacetate is reacted with methoxyamine hydrochloride in the presence of a base (e.g., sodium acetate) in an appropriate solvent such as ethanol or water.

- The mixture is stirred at ambient or slightly elevated temperature until the oximation is complete.

- The product is isolated by extraction and purified by distillation or recrystallization.

- Key considerations :

- The reaction must be carefully controlled to avoid hydrolysis or side reactions.

- Purity is confirmed by chromatographic methods and spectral analysis.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Chlorination | Ethyl acetoacetate + sulfuryl chloride | -5 to 10 (add), then 20-25 (react) | 4 hours | 74-83 | >99 (GC) | No solvent, acidic gas absorbed in NaOH |

| Chlorination | Methyl acetoacetate + sulfuryl chloride | 80-100 | 4 hours total | Not stated | Not stated | Requires oxidation and acid distillation |

| Oximation | Ethyl 2-chloroacetoacetate + methoxyamine | Ambient to 40 | Several hours | Not stated | High | Base-assisted, solvent varies |

Research Findings and Industrial Relevance

- The sulfuryl chloride chlorination method at low temperature with controlled addition is favored for industrial production due to its mild conditions, high yield, and environmental compliance.

- The absorption of acidic gases by caustic soda solution minimizes hazardous emissions, aligning with green chemistry principles.

- The absence of organic solvents in the chlorination step reduces production costs and waste treatment requirements.

- The oximation step, though less documented in patents, is a well-established reaction in organic synthesis, typically yielding high purity products suitable for further synthetic applications.

- Overall, the combined chlorination-oximation sequence is efficient and scalable for manufacturing this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-chloro-2-methoxyiminoacetate, and how can reaction conditions be optimized for academic-scale production?

- Methodology : The compound is typically synthesized via cyclocondensation reactions, such as reacting methyl chloroacetate with ethylenediamine derivatives under controlled conditions . Optimization involves adjusting reaction parameters (e.g., temperature, solvent polarity, and stoichiometric ratios of reagents). For instance, maintaining anhydrous conditions and using catalysts like triethylamine can improve yield. Reaction progress should be monitored via TLC or HPLC to identify intermediate formation and optimize reaction time .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodology : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors or dust. Store the compound in a sealed container under inert gas (e.g., nitrogen) at low temperatures (-20°C) to prevent degradation. Emergency protocols should include immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Q. What chromatographic methods are most suitable for purifying this compound, and how can purity be quantitatively assessed?

- Methodology : Flash column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is effective for purification. For analytical quantification, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) provides high-resolution separation. Purity can be confirmed via melting point analysis, NMR (integration of proton signals), and mass spectrometry (exact mass matching) .

Advanced Research Questions

Q. How can X-ray crystallography techniques, such as those implemented in SHELX programs, resolve ambiguities in the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) data collected at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for structure refinement by iteratively adjusting atomic coordinates, displacement parameters, and occupancy factors. Validate the final structure using R-factor convergence (<5%) and residual electron density analysis. The WinGX suite can visualize hydrogen bonding and intermolecular interactions critical for confirming stereochemistry .

Q. What strategies are effective in reconciling discrepancies between theoretical and experimental spectroscopic data (e.g., NMR, IR) for this compound?

- Methodology : For NMR discrepancies, compare experimental and chemical shifts with computational predictions (DFT calculations using Gaussian or ORCA). For IR, analyze vibrational modes using software like Spartan to identify unexpected peaks (e.g., tautomeric forms or solvent interactions). Contradictions in NOESY/ROESY data may indicate dynamic processes like rotameric equilibria, requiring variable-temperature NMR studies .

Q. How does the presence of chloro and methoxyimino groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing chloro group enhances electrophilicity at the adjacent carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or thiols). The methoxyimino group stabilizes intermediates via resonance, but steric hindrance may slow reactions. Kinetic studies under varying pH and solvent polarities (e.g., DMF vs. THF) can elucidate substituent effects. Monitor reaction pathways using LC-MS to detect intermediates .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the tautomeric equilibrium of this compound in solution?

- Methodology : Use a combination of -labeled NMR to track nitrogen chemical shift changes and UV-Vis spectroscopy to monitor absorbance shifts across pH gradients. Variable-temperature studies (e.g., 25°C to 60°C) can determine thermodynamic parameters (ΔH, ΔS). Computational modeling (e.g., MD simulations) provides insights into solvent effects on tautomer stability .

Q. What advanced spectroscopic techniques are critical for characterizing trace impurities in synthesized batches of this compound?

- Methodology : High-resolution mass spectrometry (HRMS) identifies impurities via exact mass differences. 2D NMR techniques (HSQC, HMBC) resolve overlapping signals from structurally similar byproducts. For quantification, GC-MS with internal standards (e.g., deuterated analogs) ensures precision at ppm-level detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.